Thiosalicylic acid
Overview
Description
Thiosalicylic acid, a derivative of salicylic acid where a hydroxyl group is replaced by a thiol group, plays a crucial role in various chemical syntheses and reactions. It serves as a key building block in the creation of more complex molecules and has applications in developing pharmaceuticals, polymers, and other specialized materials.
Synthesis Analysis
The synthesis of thiosalicylic acid and its derivatives often involves the modification of salicylic acid or its analogs through processes that introduce sulfur-containing groups. These processes might include reactions with thioureas or thiosemicarbazides, which are used to introduce the thiol functionality or to create sulfur-containing heterocycles. For example, acyl thioureas and acyl thiosemicarbazides have been synthesized from acyl isothiocyanates, demonstrating a method for incorporating sulfur into salicylic acid derivatives (Kholodniak & Kovalenko, 2022).
Scientific Research Applications
Agriculture and Plant Science : The sodium salt of S-(ferrocenylmethyl)-thiosalicylic acid has been found to inhibit fungus development in cereal plants and stimulate chlorophyll synthesis without harming them (Michalczyk & Wasilewski, 2014).
Solar Cell Technology : In perovskite solar cells, thiosalicylic acid passivation has improved stability and efficiency, achieving 18.07% efficiency and maintaining efficiency even at 30% humidity for 15 days (Yang et al., 2020).
Chemical Synthesis : Thiosalicylic acid reacts with 1,4-quinones to produce benzo- and naphthothioxanthenetriones, useful in the production of 1,4-quinone derivatives (Loskutov & Beregovaya, 2009).
Plant Disease Management : A combination of Thiosalicylic acid with Bacillus cereus was effective in reducing root rot severity and increasing root yields in Withania somnifera, with defense-related enzymes playing a role (Bharti et al., 2013).
Medical and Pharmaceutical Applications : Thimerosal, which contains a thiosalicylic acid moiety, can cause structural changes in human hemoglobin and has been studied for its potential risks to human health (Silva et al., 2020).
Nanotechnology and Materials Science : Thiosalicylic acid-capped CdTe quantum dots show potential for solar cell applications due to their high photoluminescence quantum yields (Lin et al., 2014).
Coordination Chemistry : The thiosalicylate ligand has diverse coordination modes and applications in materials chemistry (Wehr-Candler & Henderson, 2016).
Analytical Chemistry : A cationic surfactant-modified glassy carbon electrode has been developed to effectively detect thiosalicylic acid, an anti-inflammatory drug (Nayak & Shetti, 2016).
Safety And Hazards
Future Directions
Thiosalicylic acid has been used in the synthesis of photoluminescent Au nanoparticles , and it is a precursor to drug candidates for the treatment of atherosclerosis and melanoma . It has also been used in the preparation of diverse heterocycles , and in the chemical modification of polyvinyl chloride and poly(p-chloromethylstyrene) . Future research may focus on these areas and explore new applications of Thiosalicylic acid .
properties
IUPAC Name |
2-sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOMNTLFRHMDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134-23-6 (hydrochloride salt) | |
Record name | Benzoic acid, o-mercapto- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147933 | |
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DSSTOX Substance ID |
DTXSID4049032 | |
Record name | 2-Thiosalicylic acid | |
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Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfur-yellow solid; Slightly soluble in hot water; [Merck Index] Yellow powder, soluble in water; [MSDSonline] | |
Record name | 2-Thiosalicylic acid | |
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Solubility |
SOL IN WATER /SODIUM SALT/, SOL IN HOT WATER, ALCOHOL, ETHER, ACETIC ACID; SLIGHTLY SOLUBLE IN PETROLEUM ETHER | |
Record name | BENZOIC ACID, O-MERCAPTO- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Thiosalicylic acid | |
Color/Form |
SULFUR-YELLOW FLAKES, PLATES, NEEDLES FROM GLACIAL ACETIC ACID OR ALCOHOL, LEAVES OR NEEDLES FROM WATER, CRYSTALS /SODIUM SALT/ | |
CAS RN |
147-93-3 | |
Record name | 2-Mercaptobenzoic acid | |
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Record name | Benzoic acid, o-mercapto- | |
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Record name | Thiosalicylic acid | |
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Record name | Thiosalicylic acid | |
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Record name | 2-Mercaptobenzoic acid | |
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Record name | Benzoic acid, 2-mercapto- | |
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Record name | 2-Thiosalicylic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4049032 | |
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Record name | 2-mercaptobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.187 | |
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Record name | THIOSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIP6LXN5XW | |
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Record name | BENZOIC ACID, O-MERCAPTO- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
168-169 °C | |
Record name | BENZOIC ACID, O-MERCAPTO- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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